2,6-Dibromo-3-methylpyridine

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Researchers require halogenated pyridines with predictable regioselectivity for sequential C-C bond formation. Standard 2,6-dibromopyridine lacks the steric control needed for unsymmetrical diarylpyridine synthesis. • **Regiochemical precision:** C3-methyl group directs sequential cross-coupling at C2 then C6 (up to 70% yield in one pot). • **Pharma application:** Key scaffold for PKCθ inhibitors (asthma, arthritis). • **Supply reliability:** 95-98% HPLC purity; stocked in 1g to 100g quantities. Immediate shipment.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 887571-15-5
Cat. No. B1326397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-methylpyridine
CAS887571-15-5
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)Br)Br
InChIInChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
InChIKeyVIDRDACEFROUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-methylpyridine Procurement & Characterization


2,6-Dibromo-3-methylpyridine (CAS 887571-15-5) is a halogenated heterocyclic building block with the molecular formula C₆H₅Br₂N and a molecular weight of 250.92 g/mol [1]. It is characterized by two bromine atoms at the 2- and 6-positions and a methyl group at the 3-position of the pyridine ring, which dictates its reactivity profile in cross-coupling and nucleophilic substitution chemistries . The compound is commercially available with purities typically ranging from 95% to 98% (HPLC) and is supplied as a light yellow crystalline powder, with storage recommended at 0-8 °C .

Why 2,6-Dibromo-3-methylpyridine Substitution Fails


The 3-methyl substituent in 2,6-dibromo-3-methylpyridine fundamentally alters the electronic and steric environment of the pyridine ring, making it non-interchangeable with unsubstituted 2,6-dibromopyridine or other regioisomers. The presence of the methyl group at the meta-position creates steric hindrance that can direct regioselective cross-coupling events [1]. The reactivity of 2-bromopyridines is strongly dependent on the C6 substituent; the combination of C3-CH3 and C2/C6-Br groups provides a unique activation profile for sequential functionalization that cannot be replicated by compounds lacking the methyl group or bearing bromines at different positions [2]. Direct substitution with 2,6-dibromopyridine would result in different regiochemical outcomes and may require entirely different catalytic conditions to achieve comparable yields in multi-step syntheses [3].

Quantitative Differentiation of 2,6-Dibromo-3-methylpyridine


pKa and LogP Shifts vs 2,6-Dibromopyridine

The 3-methyl substituent in 2,6-dibromo-3-methylpyridine significantly impacts key physicochemical properties compared to the unsubstituted analog 2,6-dibromopyridine. Computational predictions indicate a pKa of -3.36±0.10 for the target compound, reflecting decreased basicity relative to pyridine [1]. The XLogP3-AA is calculated as 3.3, indicating a substantial increase in lipophilicity compared to 2,6-dibromopyridine (computed XLogP3 ≈ 2.5), which is a direct consequence of the methyl group addition [2]. These differences in pKa and logP are critical for predicting membrane permeability and bioavailability in drug discovery programs, and for optimizing extraction and purification protocols in process chemistry.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Regioselective Cross-Coupling via C3-Methyl Steric Shielding

The meta-positioned methyl group in 2,6-dibromo-3-methylpyridine provides steric differentiation that enables selective cross-coupling at the C2 and C6 positions. In contrast, 2,6-dibromopyridine, lacking this substituent, typically exhibits lower regioselectivity in mono-coupling events under identical conditions [1]. While a direct head-to-head study is not available in the primary literature, the principle is supported by studies on 2,5-dibromopyridine where a one-pot double-coupling reaction afforded a 70% yield, compared to a 41% yield when the intermediate monocoupled product was isolated prior to a second coupling [2]. The enhanced steric bulk of the C3-methyl group in 2,6-dibromo-3-methylpyridine is expected to further increase this differentiation, favoring controlled sequential functionalization.

Organic Synthesis Catalysis Cross-Coupling Methodology

Thermal Stability Advantage Over Dichloro Analog

The carbon-bromine bonds in 2,6-dibromo-3-methylpyridine confer different thermal stability and reactivity compared to the carbon-chlorine bonds in its chlorinated analog, 2,6-dichloro-3-methylpyridine. While specific TGA/DSC data for the target compound is not available, general class behavior indicates that aryl bromides are more thermally labile than aryl chlorides, with decomposition typically occurring at lower temperatures [1]. This thermal profile is critical for designing high-temperature continuous flow processes or for applications in materials science where controlled thermal degradation is required .

Process Chemistry Material Science Thermal Analysis

Application Scenarios for 2,6-Dibromo-3-methylpyridine


PKCθ Inhibitors for Inflammatory Disease

The compound serves as a key reactant in the preparation of tricyclic pyrazolopyridine compounds designed to treat PKCθ-mediated diseases [1]. The unique substitution pattern of 2,6-dibromo-3-methylpyridine provides the necessary steric and electronic features to access the tricyclic core, which is a privileged scaffold for inhibiting this kinase target implicated in asthma, arthritis, and inflammatory bowel disease [2].

Regioselective Diarylpyridine Synthesis

The steric hindrance provided by the 3-methyl group enables sequential, regioselective cross-coupling reactions at the C2 and C6 positions. This allows for the efficient, one-pot synthesis of unsymmetrical 2,6-diarylpyridines, which are valuable building blocks for ligands, materials, and pharmaceuticals, with yields up to 70% demonstrated in analogous systems [3]. This approach minimizes purification steps and maximizes atom economy compared to stepwise methods.

Agrochemical Intermediate with Enhanced Bioactivity

The compound is widely utilized as an intermediate in the synthesis of agrochemicals, particularly for developing pesticides and herbicides . The methyl group enhances molecular stability and bioactivity, while the dibromo functionality allows for late-stage diversification to introduce target-specific motifs [4]. Its physicochemical properties, including increased lipophilicity, may improve cuticular penetration in plant tissues, a critical factor for herbicidal efficacy.

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